5-Oxopiperidine-2-carboxylic acid

Übersicht

Beschreibung

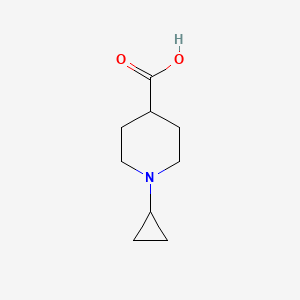

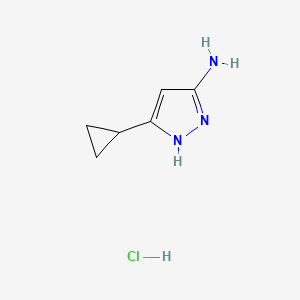

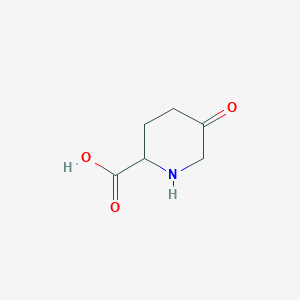

5-Oxopiperidine-2-carboxylic acid is a derivative of piperidine . It is an organic compound that has a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .

Synthesis Analysis

The synthesis of 5-Oxopiperidine-2-carboxylic acid involves a series of chemical reactions . One method involves the coupling of the sulfonate ester of an optically active 4-halo-3-protected hydroxybutanol . Another approach involves the use of ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis

The molecular structure of 5-Oxopiperidine-2-carboxylic acid consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

5-Oxopiperidine-2-carboxylic acid can participate in various chemical reactions. For instance, it can be used as a reactant to synthesize functionalized β-lactam N-heterocycles via carboxymethylproline synthase-catalyzed cyclization reactions . It can also participate in the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid .Physical And Chemical Properties Analysis

5-Oxopiperidine-2-carboxylic acid is a carboxylic acid derivative of piperidine . It is a colorless solid . Its IUPAC name is ®-5-oxopiperidine-2-carboxylic acid hydrochloride .Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized β-Lactam N-Heterocycles

5-Oxopiperidine-2-carboxylic acid is utilized in the synthesis of functionalized β-lactam N-heterocycles. These structures are important due to their presence in numerous pharmacologically active compounds. The carboxymethylproline synthase catalyzed cyclization reactions are a key method in this application, allowing for the creation of complex molecules with potential therapeutic benefits .

Development of FK506-Binding Protein Inhibitors

This compound serves as a precursor in the synthesis of pro-(S)-C5 branched [4.3.1] aza-amide bicycles. These molecules are explored as potential inhibitors for FK506-binding proteins, which are implicated in the immune response and could be targets for immunosuppressive drugs .

Production of Optically Pure Hydroxymethyl Lactams

Ethyl (S)-2-(6-oxopiperidin-2-yl)acetate, derived from 5-Oxopiperidine-2-carboxylic acid, is reduced using LiBH4 to produce optically pure hydroxymethyl lactams. These compounds are valuable in the synthesis of various pharmaceuticals due to their chirality and purity .

Piperidine Derivatives in Drug Design

Piperidine derivatives, including those derived from 5-Oxopiperidine-2-carboxylic acid, play a significant role in drug design. They are present in more than twenty classes of pharmaceuticals and are essential building blocks in medicinal chemistry. The versatility of piperidine derivatives makes them crucial for creating a wide range of therapeutic agents .

Anticancer Activity

Innovative compounds synthesized from piperidine derivatives have been evaluated for their anticancer activity. For instance, 5-phenyl-N-piperidine ethanone-4,5-dihydropyrazole derivatives have shown potency against certain cancer cell lines, indicating the potential of 5-Oxopiperidine-2-carboxylic acid in cancer research .

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines, including those derived from 5-Oxopiperidine-2-carboxylic acid, are vast. They are involved in the discovery and biological evaluation of potential drugs containing the piperidine moiety. This highlights the compound’s importance in the ongoing search for new and effective medications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The catalytic reduction of carboxylic acid derivatives, including 5-Oxopiperidine-2-carboxylic acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The future directions in this field may involve further exploration of these catalytic processes and their applications in various industries .

Eigenschaften

IUPAC Name |

5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXRACVAHDTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586278 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

789448-80-2 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.